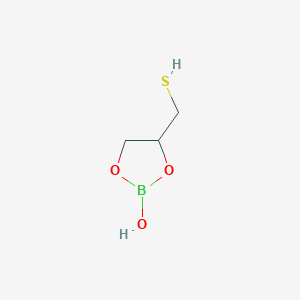
4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol is an organosulfur compound that features a boron-containing heterocyclic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol typically involves the reaction of a boronic acid derivative with a thiol compound. One common method is the reaction of 4-chloromethyl-1,3,2-dioxaborolane with a thiol in the presence of a base, such as sodium hydroxide, under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfonyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ammonium paramolybdate.
Substitution: Typical reagents include thiols and bases such as sodium hydroxide.
Major Products
Aplicaciones Científicas De Investigación
4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol involves its ability to interact with various molecular targets through its sulfanylmethyl and boron-containing groups. These interactions can lead to the formation of stable complexes with metals, which are useful in catalysis and other chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol is unique due to its boron-containing heterocyclic ring, which imparts distinct chemical properties compared to other sulfanylmethyl compounds. This uniqueness makes it valuable in specific applications, such as in the development of boron-based drugs and materials .
Propiedades
Número CAS |
66062-24-6 |
|---|---|
Fórmula molecular |
C3H7BO3S |
Peso molecular |
133.97 g/mol |
Nombre IUPAC |
(2-hydroxy-1,3,2-dioxaborolan-4-yl)methanethiol |
InChI |
InChI=1S/C3H7BO3S/c5-4-6-1-3(2-8)7-4/h3,5,8H,1-2H2 |
Clave InChI |
FEYQLQSMXDJOBV-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(O1)CS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)
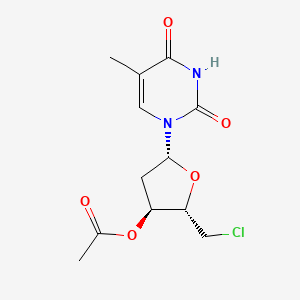

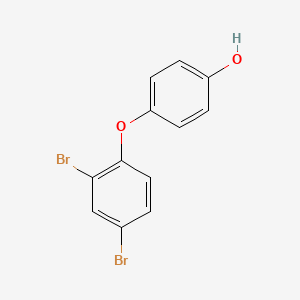

![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)
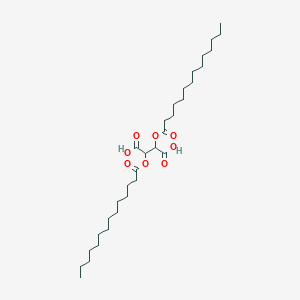



![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)
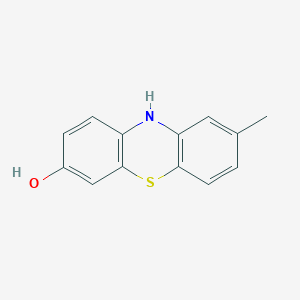
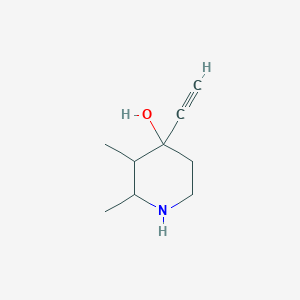
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471803.png)
